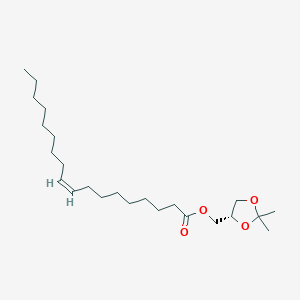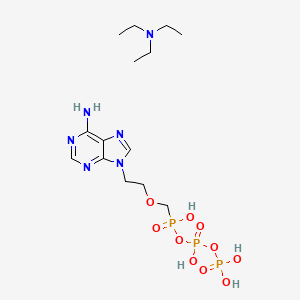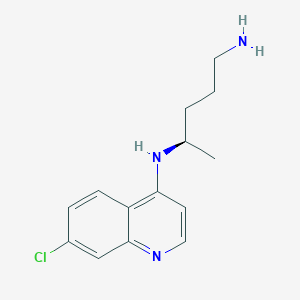
N-Bidesethylchloroquine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bidesethylchloroquine is a derivative of chloroquine, a well-known antimalarial drug. The compound has the molecular formula C14H18ClN3 and a molecular weight of 263.77 g/mol . It is structurally characterized by the presence of a quinoline ring system, which is a common feature in many antimalarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bidesethylchloroquine typically involves the N-dealkylation of chloroquine. This process can be catalyzed by enzymes such as CYP3A4 , which facilitates the removal of ethyl groups from chloroquine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective removal of the ethyl groups without affecting the quinoline ring system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where chloroquine is subjected to enzymatic N-dealkylation. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-Bidesethylchloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
N-Bidesethylchloroquine has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of N-Bidesethylchloroquine involves its interaction with cellular components. It is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin. This leads to the accumulation of toxic heme, which kills the parasite . The compound also affects lysosomal activity and autophagy in cells, making it a potential candidate for treating various diseases .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: The parent compound from which N-Bidesethylchloroquine is derived.
Hydroxychloroquine: Another derivative of chloroquine with similar pharmacological properties.
Desethylchloroquine: A metabolite of chloroquine with one ethyl group removed.
Uniqueness
This compound is unique due to its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
137433-27-3 |
|---|---|
Molecular Formula |
C14H18ClN3 |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
GYEDIFVVTRKXHP-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


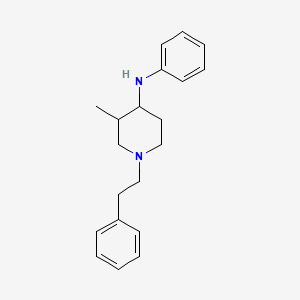
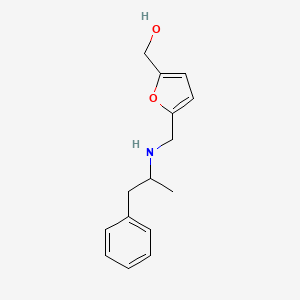
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
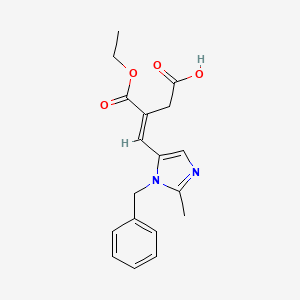


![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
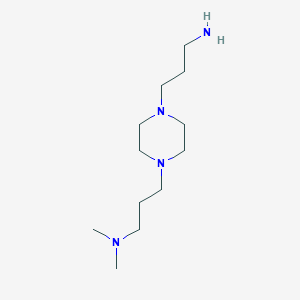


![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
